molecular formula C12H11IN2O2S B2694822 4-iodo-N-(3-pyridinylmethyl)benzenesulfonamide CAS No. 339018-40-5

4-iodo-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No.: B2694822
CAS No.: 339018-40-5
M. Wt: 374.2
InChI Key: NNXBSEFZRAXMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-N-(3-pyridinylmethyl)benzenesulfonamide is an organic compound with the molecular formula C₁₂H₁₁IN₂O₂S. It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a sulfonamide group and a pyridinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(3-pyridinylmethyl)benzenesulfonamide typically involves the following steps:

    Sulfonamidation: The sulfonamide group can be introduced by reacting the iodinated benzene with a sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-(3-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Iodo-N-(3-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-N-(3-pyridinylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition. The iodine atom and pyridinylmethyl group can enhance binding affinity through hydrophobic interactions and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-N-(2-pyridinylmethyl)benzenesulfonamide
  • 4-Iodo-N-(4-pyridinylmethyl)benzenesulfonamide
  • 4-Bromo-N-(3-pyridinylmethyl)benzenesulfonamide

Uniqueness

4-Iodo-N-(3-pyridinylmethyl)benzenesulfonamide is unique due to the specific positioning of the iodine atom and the pyridinylmethyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

4-iodo-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXBSEFZRAXMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.